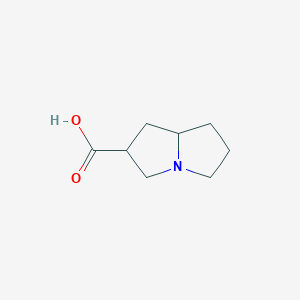

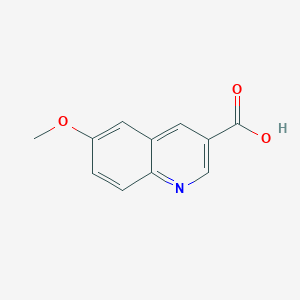

hexahydro-1H-pyrrolizine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexahydro-1H-pyrrolizine-2-carboxylic acid, also known as proline, is an amino acid that plays a crucial role in the structure and function of proteins in living organisms. Proline is a non-essential amino acid, meaning that it can be synthesized by the human body. However, proline is also found in various food sources such as meat, dairy, and eggs.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis and chemical properties of 1-oxo-1H-pyrrolizine, its 2-carboxylic acid, and some derivatives are well-documented. Particularly, a high activity of addition of nucleophiles and cyclopentadiene at the C-2/C-3 double bond in these compounds has been observed (Neidlein & Jeromin, 1982).

Novel Alkaloid with Anti-Inflammatory Activity

A novel pyrrolizine alkaloid with anti-inflammatory activity, isolated from the peels of Punica granatum, has been identified. This discovery indicates a new type of natural pyrrolizine alkaloid (Sun et al., 2019).

Antileukemic Activity

Derivatives of hexahydro-1H-pyrrolizine have been synthesized and evaluated for antileukemic activity. Notably, certain compounds showed good antileukemic activity comparable to mitomycin (Ladurée et al., 1989).

Molecular Diversity in Organic Chemistry

The molecular diversity of the three-component reaction of α-amino acids with various compounds, resulting in functionalized pyrrolo[3,4-a]pyrrolizines, highlights the versatility of hexahydro-1H-pyrrolizine derivatives in organic synthesis (Chen et al., 2016).

Amnesia-Reversal Activity

Certain dihydro-1H-pyrrolizine derivatives have been synthesized and evaluated for their potential to reverse electroconvulsive shock-induced amnesia in mice, demonstrating a potential therapeutic application in neurology (Butler et al., 1987).

Enantiopure Synthesis

The synthesis of enantiomerically pure hexahydro-1H-pyrrolizines through a selenium-promoted cyclization reaction, utilizing disubstituted pyrrolidines as starting materials, represents a significant advancement in the field of chiral chemistry (Tiecco et al., 2008).

Propiedades

IUPAC Name |

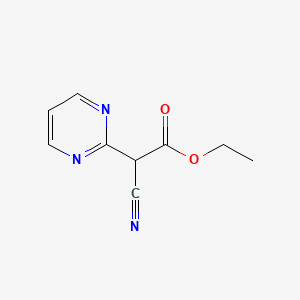

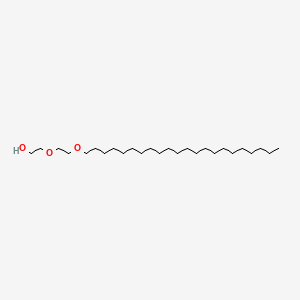

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYVGBXGOHIGEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491185 |

Source

|

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342411-93-2 |

Source

|

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)